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Compound of Interest

Compound Name: DNA Gyrase-IN-16

Cat. No.: B10805749

These application notes provide a detailed overview and protocol for determining the ATPase
activity of DNA gyrase, a crucial enzyme in bacterial DNA replication and a key target for
antibacterial drug development. The protocols are intended for researchers, scientists, and
drug development professionals.

Introduction

DNA gyrase, a type |l topoisomerase, is an essential bacterial enzyme that introduces negative
supercoils into DNA, a process driven by the hydrolysis of ATP.[1] This ATPase activity is critical
for the enzyme's function in relieving topological stress during DNA replication and
transcription.[2][3] Inhibition of the DNA gyrase ATPase activity is a validated mechanism for
antibacterial agents, such as the coumarin antibiotics (e.g., novobiocin).[4][5]

This document outlines a common method for measuring the ATPase activity of DNA gyrase:
the coupled-enzyme assay. This continuous spectrophotometric assay links the hydrolysis of
ATP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340
nm.[4][6]

Principle of the Assay

The coupled-enzyme ATPase assay relies on a series of enzymatic reactions. First, DNA
gyrase hydrolyzes ATP to ADP and inorganic phosphate (Pi). The ADP produced is then used
by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Finally, lactate
dehydrogenase (LDH) reduces pyruvate to lactate, a process that involves the oxidation of
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NADH to NAD+. The consumption of NADH leads to a decrease in absorbance at 340 nm,
which is directly proportional to the rate of ATP hydrolysis by DNA gyrase.[6][7]
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Caption: Signaling pathway of DNA gyrase ATPase activity and inhibition.

Experimental Workflow for ATPase Activity Assay
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Caption: Experimental workflow for the DNA Gyrase ATPase coupled assay.
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Materials and Reagents

e Enzyme: Purified E. coli DNA Gyrase
o DNA: Relaxed pBR322 plasmid DNA

e Assay Buffer (5x): 250 mM Tris-HCI (pH 7.5), 500 mM KCI, 30 mM MgClz, 10 mM DTT, 1.8
mM Spermidine

e ATP Solution: 10 mM

e Coupled-Enzyme Mix (10x): 20 mM Phosphoenolpyruvate (PEP), 200 U/ml Pyruvate Kinase
(PK), 280 U/ml Lactate Dehydrogenase (LDH)

e NADH Solution: 10 mM

o Test Compound: DNA Gyrase-IN-16 (or other inhibitors) dissolved in DMSO
» Control Inhibitor: Novobiocin

e Microplate: 96-well, UV-transparent, flat-bottom

e Spectrophotometer: Plate reader capable of reading absorbance at 340 nm

Experimental Protocol

» Preparation of Reagents:
o Prepare 1x Assay Buffer by diluting the 5x stock with nuclease-free water.
o Thaw all enzymes and reagents on ice. Keep on ice until use.

o Prepare serial dilutions of the test compound (e.g., DNA Gyrase-IN-16) and control
inhibitor (Novobiocin) in DMSO.

e Reaction Setup:

o The final reaction volume is 100 pL.
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o In each well of a 96-well plate, add the following components in the order listed:

Reagent Volume (pL) Final Concentration
Nuclease-free Water to 100 pL -

5x Assay Buffer 20 1x

Relaxed pBR322 DNA (1 pg/ 10 ngluL

ML)

10x Coupled-Enzyme Mix 10 1x

10 mM NADH 2 200 uMm

Test Compound/DMSO 2 Variable (e.g., 2% DMSO)
DNA Gyrase (5 U/uL) 1 0.05 U/uL

| 10mMMATP |10 | 1 mM |

e Assay Procedure:

[¢]

Add all reagents except for ATP to the wells.

[e]

Mix the contents of the wells gently by pipetting.

o

Pre-incubate the plate at 25°C for 10 minutes.

o

Initiate the reaction by adding 10 puL of 10 mM ATP to each well.

[¢]

Immediately place the plate in a spectrophotometer pre-set to 25°C.

[¢]

Monitor the decrease in absorbance at 340 nm every minute for 30-60 minutes.
e Controls:

o Positive Control: Reaction with DNA gyrase and DMSO (no inhibitor). This represents
100% enzyme activity.
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o Negative Control: Reaction without DNA gyrase. This is used to correct for any
background ATP hydrolysis or NADH degradation.

o Inhibitor Control: Reaction with a known inhibitor like novobiocin to validate the assay.

Data Analysis

o Calculate the rate of reaction: Determine the initial rate of NADH consumption (Vo) by
calculating the slope of the linear portion of the absorbance vs. time curve (AAsao/min).

e Calculate Percent Inhibition:
o % Inhibition = [1 - (Vo of sample / Vo of positive control)] x 100
e Determine ICso:
o Plot the percent inhibition against the logarithm of the inhibitor concentration.

o Fit the data to a sigmoidal dose-response curve to determine the ICso value (the
concentration of inhibitor that causes 50% inhibition of enzyme activity).

Quantitative Data Summary

The following table provides examples of reported ICso values for known DNA gyrase inhibitors.
Note: Specific data for "DNA Gyrase-IN-16" is not available in the public domain. The I1Cso
values can vary depending on the assay conditions and the source of the enzyme.
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Target
Compound . Assay Type ICs0 (UM) Reference
Organism
Novobiocin E. coli ATPase Assay ~2-5 [8]
Novobiocin M. tuberculosis ATPase Assay 0.26 - 0.56 9]
) ] ] Supercoiling
Ciprofloxacin E. coli 0.6 [10]
Assay
) ] Supercoiling
Ciprofloxacin S. aureus 2.57 [11]
Assay
AZD5099 E. coli ATPase Assay <0.01 [12]
Troubleshooting
Issue Possible Cause Solution

No change in absorbance

Inactive DNA gyrase

Use a fresh batch of enzyme.

Ensure proper storage at
-80°C.

Inactive coupled enzymes

(PK/LDH)

Use fresh PK/LDH.

ATP has degraded

Use a fresh ATP stock solution.

High background absorbance

decrease

Contamination of reagents with
ATPases or NADH oxidases

Use high-purity reagents and

nuclease-free water.

Spontaneous degradation of

NADH

Protect from light.

Prepare NADH solution fresh.

Inconsistent results

Pipetting errors

Use calibrated pipettes and

ensure proper mixing.

Temperature fluctuations

Ensure the plate reader

maintains a constant

temperature.
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Conclusion

The DNA gyrase ATPase coupled assay is a robust and reliable method for studying the activity

of DNA gyrase and for screening potential inhibitors. By following this detailed protocol,

researchers can obtain reproducible and accurate data to advance the discovery and

development of novel antibacterial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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